molecular formula C22H23BrClN5O3 B10878122 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B10878122
M. Wt: 520.8 g/mol
InChI Key: PNKGUFWVMWFOJI-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a brominated indole core, a piperazine moiety, and a chlorophenoxy group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The piperazine moiety is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the indole derivative with the chlorophenoxyacetohydrazide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indole-2-ol derivatives.

    Substitution: Formation of various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity and leading to the observed biological effects . The piperazine moiety may also play a role in enhancing the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, a piperazine moiety, and a chlorophenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H23BrClN5O3

Molecular Weight

520.8 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C22H23BrClN5O3/c1-27-8-10-28(11-9-27)14-29-19-7-2-15(23)12-18(19)21(22(29)31)26-25-20(30)13-32-17-5-3-16(24)4-6-17/h2-7,12,31H,8-11,13-14H2,1H3

InChI Key

PNKGUFWVMWFOJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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